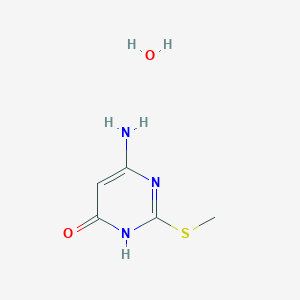
2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate is a chemical compound with the molecular formula C5H7N3OS·H2O and a molecular weight of 175.21 g/mol. It is also known by its IUPAC name, 4-amino-2-methylsulfanyl-1H-pyrimidin-6-one;hydrate. This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
準備方法
The synthesis of 2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate typically involves multiple steps, starting from acyclic starting materials. One common synthetic route includes the following steps :
Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.
Aromatization: Conversion of the intermediate compounds into aromatic pyrimidine derivatives.
S-Methylation: Introduction of the methylsulfanyl group.
Oxidation: Conversion of the methylsulfanyl group to a methylsulfonyl group.
Formation of Guanidines: Reaction with suitable amines to form the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a methylsulfonyl group.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The amino and methylsulfanyl groups can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antitrypanosomal and antiplasmodial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases like sleeping sickness and malaria.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate involves its interaction with specific molecular targets and pathways. The compound is believed to interfere with nucleic acid synthesis by inhibiting key enzymes involved in the process . This inhibition can lead to the disruption of cellular functions and ultimately cell death, making it a potential candidate for therapeutic applications.
類似化合物との比較
2-Methylmercapto-4-oxo-6-aminopyrimidine monohydrate can be compared with other similar compounds, such as:
2-Aminopyrimidine Derivatives: These compounds have similar structures but differ in their functional groups and biological activities.
Mercaptopurine: Another pyrimidine derivative with antineoplastic properties used in the treatment of leukemia.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which make it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C5H9N3O2S |
|---|---|
分子量 |
175.21 g/mol |
IUPAC名 |
4-amino-2-methylsulfanyl-1H-pyrimidin-6-one;hydrate |
InChI |
InChI=1S/C5H7N3OS.H2O/c1-10-5-7-3(6)2-4(9)8-5;/h2H,1H3,(H3,6,7,8,9);1H2 |
InChIキー |
MQMZYVAVSAPANK-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=CC(=O)N1)N.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















